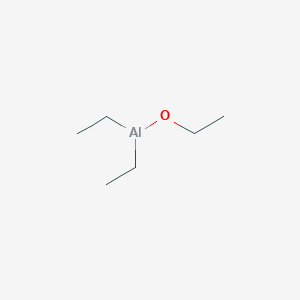

Diethylaluminum ethoxide

Beschreibung

The exact mass of the compound Aluminum, ethoxydiethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethoxy(diethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.2C2H5.Al/c1-2-3;2*1-2;/h2H2,1H3;2*1H2,2H3;/q-1;;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPCLEKQVMKXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Al](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15AlO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061803 | |

| Record name | Aluminum, ethoxydiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, ethoxydiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1586-92-1 | |

| Record name | Diethylaluminum ethoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxydiethylaluminium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, ethoxydiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, ethoxydiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydiethylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYDIETHYLALUMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW23K7N9ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylaluminum Ethoxide: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅), often abbreviated as DEAL-E, is an organoaluminum compound that serves as a crucial reagent and catalyst in various chemical syntheses. Its utility in polymerization processes and as a precursor in the formation of other organometallic compounds underscores the importance of a thorough understanding of its physical characteristics. This technical guide provides an in-depth examination of the core physical properties of this compound, presenting quantitative data in a clear, tabular format, outlining standard experimental methodologies for their determination, and illustrating the interplay of these properties through a logical diagram. This document is intended to be a valuable resource for researchers and professionals engaged in chemical research and development.

Core Physical Properties

The physical properties of this compound dictate its handling, storage, and application in chemical reactions. A summary of these key properties is presented below.

Data Presentation

| Property | Value |

| Molecular Formula | C₆H₁₅AlO |

| Molecular Weight | 130.16 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid[2][4] |

| Density | 0.850 - 0.870 g/mL at 20-25 °C[1][2][5][6][7] |

| Boiling Point | 100-109 °C at 10 mmHg (1.33 kPa)[1][2][3][5][6][8] |

| Melting Point | -55 to 4.5 °C (Note: a wide range is reported, potentially due to impurities or measurement conditions)[1][2][3][5][6][7][8] |

| Vapor Pressure | 5 mmHg at 94 °C[1][3][6][8] |

| Solubility | Soluble in hydrocarbons and ether[6][8][9] |

| Flash Point | -1 °F (-18 °C)[6][8] |

| Viscosity | 3.7 mPa·s at 20°C; 2.3 mPa·s at 30°C[7] |

Experimental Protocols

The accurate determination of the physical properties of a compound like this compound is paramount for its safe and effective use. While the specific experimental details for the literature values cited above are not publicly available, the following are descriptions of the standard methodologies that are broadly applicable for determining these key physical properties for liquid organometallic compounds.

Density Determination

The density of liquid chemicals is commonly determined using standardized methods such as those outlined by ASTM International.

-

ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method involves introducing a small liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used, in conjunction with calibration data, to determine the density of the liquid. This technique is known for its high precision and the small sample volume required.

-

ASTM D3505: Standard Test Method for Density or Relative Density of Pure Liquid Chemicals: This method provides a simplified procedure for measuring density, particularly for pure liquids where temperature expansion functions are known. It is suitable for liquids with low vapor pressure and viscosity.

Boiling Point Determination

The boiling point of a substance is a key indicator of its volatility.

-

Distillation Method: A common laboratory technique involves heating the liquid in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For substances that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

-

Ebulliometer Method: An ebulliometer is a specialized instrument designed for the precise measurement of boiling points. It works by measuring the temperature of a boiling liquid while it is in equilibrium with its vapor.

Melting Point Determination

The melting point is a critical physical property for assessing the purity of a compound.

-

Capillary Tube Method (ASTM E324): A small amount of the solidified sample is packed into a thin-walled capillary tube. The tube is then heated in a controlled manner in a melting point apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A narrow melting point range is indicative of high purity.

Viscosity Determination

Viscosity measures a fluid's resistance to flow and is an important parameter in fluid dynamics and process design.

-

Rotational Viscometer (ASTM D2196): This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.

-

Kinematic Viscosity by Glass Capillary Viscometer (ASTM D445): This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is then calculated from this flow time and the viscometer constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical relationships between some of the key physical properties of this compound.

Reactivity and Stability

This compound is a highly reactive compound. It is pyrophoric, meaning it can ignite spontaneously in air, particularly in pure form or in solutions with concentrations greater than 20%.[10] It also reacts violently with water.[6][10][11] Therefore, it must be handled under an inert atmosphere, such as nitrogen or argon, and stored away from moisture and sources of ignition. It is soluble in hydrocarbons and ethers.[6][8][10][9] When heated to decomposition, it emits acrid smoke and fumes.[10]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The tabulated data offers a quick reference for researchers, while the discussion of standard experimental methodologies provides context for how these values are obtained. The illustrative diagram highlights the fundamental relationships between these properties. A thorough understanding of these characteristics is essential for the safe handling, storage, and effective application of this important organoaluminum reagent in scientific research and drug development.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. chemquest.com [chemquest.com]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. trl.com [trl.com]

- 5. store.astm.org [store.astm.org]

- 6. fishersci.com [fishersci.com]

- 7. infinitalab.com [infinitalab.com]

- 8. store.astm.org [store.astm.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. search.library.doc.gov [search.library.doc.gov]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethylaluminum Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum ethoxide, with the chemical formula (C₂H₅)₂AlOC₂H₅, is an organoaluminum compound that plays a significant role as a catalyst and reagent in various chemical syntheses.[1][2][3][4] Its reactivity and structural characteristics are of considerable interest to researchers in organic and organometallic chemistry. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, with a focus on its aggregated forms.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or a white to pale yellow solid, soluble in organic solvents such as hydrocarbons and ether.[1][4] It is a highly reactive and pyrophoric compound, igniting spontaneously in air, and reacts violently with water.[2][3] Due to its air and moisture sensitivity, it must be handled under an inert atmosphere.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅AlO | [5] |

| Molecular Weight | 130.16 g/mol | |

| Melting Point | 2.5-4.5 °C (lit.) | [6] |

| Boiling Point | 108-109 °C/10 mmHg (lit.) | [6] |

| Density | 0.85 g/mL at 25 °C (lit.) | [6] |

| Vapor Pressure | 5 mmHg (94 °C) | [6] |

| Flash Point | -1 °F | [7] |

Molecular Structure and Bonding

Organoaluminum compounds, including this compound, exhibit a strong tendency to form dimeric or higher oligomeric structures. This aggregation is driven by the electron-deficient nature of the aluminum center, which seeks to achieve a more stable electron configuration through the formation of bridging bonds with electronegative atoms, in this case, the oxygen of the ethoxide group.

Dimeric and Trimeric Structures

In solution and in the solid state, this compound is expected to exist predominantly as dimers and potentially trimers or higher oligomers. The formation of these aggregates occurs through the bridging of ethoxide groups between aluminum centers. In these structures, the oxygen atom of the ethoxide ligand donates a lone pair of electrons to an adjacent aluminum atom, forming an Al-O-Al bridge. This results in a four-coordinate, pseudo-tetrahedral geometry around each aluminum atom in the dimer.

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure of this compound in the absence of single-crystal X-ray diffraction data.

NMR Spectroscopy

²⁷Al NMR: Aluminum-27 NMR spectroscopy is a powerful tool for probing the coordination environment of the aluminum nucleus.[8] The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminum atom. Tetrahedrally coordinated aluminum, as expected in the dimeric and trimeric structures of this compound, typically resonates in the range of +40 to +100 ppm. A study on aluminum alkoxides suggested a polymeric structure for aluminum ethoxide based on its ²⁷Al NMR spectrum, while other aluminum alkoxides showed dimeric or tetrameric structures.[9] This indicates that the degree of aggregation can be influenced by the steric bulk of the alkyl and alkoxide groups.

¹H and ¹³C NMR: Proton and carbon-13 NMR spectroscopy provide information about the ethyl and ethoxide groups. In the ¹H NMR spectrum, one would expect to see distinct signals for the methylene (B1212753) and methyl protons of both the ethyl groups directly attached to aluminum and the ethyl group of the ethoxide ligand. Similarly, the ¹³C NMR spectrum would show corresponding signals for the carbon atoms. The chemical shifts and coupling patterns can be complex due to the dynamic exchange processes that can occur in solution, such as the interconversion of bridging and terminal ethoxide groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify characteristic vibrational modes of the Al-O and Al-C bonds. The Al-O stretching vibrations in aluminum alkoxides typically appear in the region of 600-800 cm⁻¹. The presence and position of these bands can provide evidence for the formation of Al-O-Al bridges in the aggregated structures. A study on the determination of this compound in triethylaluminum (B1256330) utilized infrared quantitative analysis, highlighting the utility of this technique.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the controlled reaction of triethylaluminum with one equivalent of ethanol (B145695).[11] This reaction is highly exothermic and must be carried out with caution under an inert atmosphere.

Materials:

-

Triethylaluminum (Et₃Al)

-

Anhydrous ethanol (EtOH)

-

Anhydrous hydrocarbon solvent (e.g., hexane (B92381) or toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of triethylaluminum in an anhydrous hydrocarbon solvent in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of anhydrous ethanol dropwise from the dropping funnel to the stirred triethylaluminum solution. The reaction is vigorous and liberates ethane (B1197151) gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

The resulting solution of this compound can be used directly or the solvent can be removed under reduced pressure to yield the product as a liquid or solid.

Characterization Methods

X-ray Crystallography: Obtaining single crystals of this compound suitable for X-ray diffraction is challenging due to its reactivity and tendency to form oils or amorphous solids. However, should suitable crystals be obtained, the following general procedure would be followed:

-

Mount a single crystal on a goniometer head under an inert oil or in a sealed capillary.

-

Collect diffraction data using a single-crystal X-ray diffractometer at low temperature to minimize thermal motion and potential degradation.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

NMR Spectroscopy:

-

Prepare NMR samples under an inert atmosphere in a glovebox by dissolving the compound in a dry, deuterated solvent (e.g., C₆D₆, toluene-d₈).

-

Acquire ¹H, ¹³C, and ²⁷Al NMR spectra on a high-field NMR spectrometer.

-

For ²⁷Al NMR, a solution of a stable aluminum salt (e.g., Al(NO₃)₃ in D₂O) can be used as an external reference.[8]

Infrared Spectroscopy:

-

Prepare a sample for IR analysis under an inert atmosphere. For liquids, a thin film between KBr or NaCl plates can be used. For solids, a Nujol mull or a KBr pellet can be prepared in a glovebox.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Logical Relationships in Chemical Behavior

The chemical behavior of this compound is primarily governed by two key factors: the Lewis acidity of the aluminum center and the polarity of the Al-C and Al-O bonds.

The electron-deficient aluminum atom acts as a strong Lewis acid, readily accepting electron pairs from donor molecules. This Lewis acidity is the driving force behind the formation of dimeric and higher aggregated structures, where the oxygen atoms of the ethoxide groups act as internal Lewis bases. This aggregation reduces the overall Lewis acidity of the compound compared to its hypothetical monomeric form.

The significant difference in electronegativity between aluminum and both carbon and oxygen leads to highly polarized Al-C and Al-O bonds. This polarization makes the ethyl groups susceptible to protonolysis by even weak acids, such as water or alcohols, leading to the cleavage of the Al-C bond and the formation of ethane. The polarized Al-O bond is also reactive and can participate in various exchange and insertion reactions. These characteristics are fundamental to its utility as a catalyst and reagent in organic synthesis.

Conclusion

This compound is a structurally complex and highly reactive organoaluminum compound. Its tendency to form dimeric and higher oligomeric structures through ethoxide bridges is a key feature of its chemistry, influencing its reactivity and physical properties. While detailed crystallographic data remains elusive, spectroscopic methods, particularly ²⁷Al NMR, provide valuable insights into its aggregated nature. A thorough understanding of its structure, bonding, and reactivity is essential for its safe and effective application in research and industrial processes. Further studies, including computational modeling and advanced spectroscopic investigations, will continue to enhance our understanding of this important organometallic compound.

References

- 1. China this compound,this compound Solution,this compound Hexane Manufacturer [jsmochem.com]

- 2. This compound | 1586-92-1 [amp.chemicalbook.com]

- 3. This compound | 1586-92-1 [chemicalbook.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1586-92-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 二乙氧基乙基铝 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. americanelements.com [americanelements.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Diethylaluminum Ethoxide (CAS No. 1586-92-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis, and applications of Diethylaluminum ethoxide, a versatile organoaluminum reagent in catalysis and organic synthesis.

Introduction

This compound (DEAE), with the CAS number 1586-92-1, is a highly reactive organoaluminum compound that has found significant utility in various chemical processes. As a colorless liquid, it is often supplied as a solution in hydrocarbon solvents such as toluene (B28343) or hexane.[1] Its pyrophoric nature and high reactivity with air and moisture necessitate careful handling under inert atmospheric conditions.[2] This guide provides a detailed overview of the physicochemical properties, applications, and handling of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference. This data is critical for its appropriate use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1586-92-1 | |

| Molecular Formula | (C₂H₅)₂AlOC₂H₅ | |

| Molecular Weight | 130.16 g/mol | |

| Appearance | Colorless liquid | [2] |

| Density | 0.85 g/mL at 25 °C | |

| Melting Point | 2.5-4.5 °C | [2] |

| Boiling Point | 108-109 °C at 10 mmHg | [2] |

| Vapor Pressure | 5 mmHg at 94 °C | |

| Solubility | Soluble in hydrocarbons and ether | [2] |

Health and Safety Information

This compound is a hazardous material and requires strict safety protocols for its handling and use. It is pyrophoric, meaning it can ignite spontaneously in air, and it reacts violently with water.[2] It is also corrosive and can cause severe skin burns and eye damage.[2]

Key Hazard Statements:

-

H250: Catches fire spontaneously if exposed to air.[2]

-

H260: In contact with water releases flammable gases which may ignite spontaneously.[2]

-

H314: Causes severe skin burns and eye damage.[2]

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]

-

P231+P232: Handle under inert gas. Protect from moisture.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P370+P378: In case of fire: Use appropriate extinguishing media.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Core Applications in Research and Development

This compound is a versatile reagent with applications spanning from polymer chemistry to fine organic synthesis. Its utility stems from its ability to act as a co-catalyst, a reducing agent, and a Lewis acid base.

Co-catalyst in Ziegler-Natta Polymerization

The most prominent application of this compound is as a co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene (B1197577) and propylene.[3] In conjunction with a transition metal compound (e.g., titanium tetrachloride), it forms the active catalytic species that enables the stereospecific polymerization of alkenes to produce high-density polymers.[4] The role of DEAE is multifaceted; it acts as an alkylating agent, a reducing agent, and a Lewis acid, all of which contribute to the catalyst's activity and selectivity.[4]

The general workflow for Ziegler-Natta polymerization using an organoaluminum co-catalyst is depicted in the following diagram.

Reagent in Organic Synthesis

Beyond polymerization, this compound serves as a valuable reagent in various organic transformations, making it relevant to the synthesis of fine chemicals and potentially pharmaceutical intermediates.[5][6]

DEAE can function as a base in aldol (B89426) condensation reactions.[2] This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for building the carbon skeletons of complex molecules. The use of a Lewis acidic aluminum-based reagent like DEAE can influence the stereochemical outcome of the reaction.

A general representation of a base-catalyzed aldol condensation is shown below.

This compound can also be employed as a reducing agent, for instance, in the preparation of nickel catalysts.[2] It can be used for the pre-reduction of catalyst precursors, which can significantly impact the catalytic activity and the properties of the final products. For example, pre-reduction of a bistriphenylsilyl chromate/silica catalyst with a small amount of DEAE has been shown to greatly promote its productivity in ethylene polymerization.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound. Below is a representative protocol for ethylene polymerization using a Ziegler-Natta catalyst system where an organoaluminum compound like DEAE acts as a co-catalyst.

Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific laboratory conditions and research goals. All work with this compound must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Objective: To perform the polymerization of ethylene using a TiCl₄/MgCl₂ catalyst with an organoaluminum co-catalyst.

Materials:

-

Industrial TiCl₄/MgCl₂ based Ziegler-Natta catalyst

-

This compound (DEAE) or a similar organoaluminum co-catalyst (e.g., Triethylaluminum - TEA)

-

Hexane (polymerization grade, dried over molecular sieves)

-

Ethylene gas (polymerization grade)

-

Hydrogen gas (purity >99%)

-

Nitrogen gas (high purity)

-

Stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and injection ports.

Procedure:

-

Reactor Preparation: The reactor is first purged with high-purity nitrogen for 1 hour at an elevated temperature (e.g., 115 °C) to eliminate any moisture and oxygen.[7]

-

Solvent and Co-catalyst Addition: After cooling to room temperature, 650 mL of dry n-hexane is introduced into the reactor under a nitrogen atmosphere. The reactor is then heated to the desired polymerization temperature (e.g., 80 °C).[7]

-

Hydrogen and Ethylene Feed: A specific pressure of hydrogen gas (e.g., 3 bar) is added to the reactor as a chain transfer agent to control the molecular weight of the polymer.[7] Subsequently, ethylene gas is introduced to reach a specific pressure (e.g., 5 bar).[7]

-

Catalyst and Co-catalyst Injection: The this compound (or other co-catalyst) is injected into the reactor, followed by the Ziegler-Natta catalyst slurry. The molar ratio of Al:Ti is a critical parameter and is typically in the range of 80:1 to 200:1.[1][7]

-

Polymerization: The polymerization is allowed to proceed for a set duration (e.g., 2 hours) while maintaining a constant temperature and ethylene pressure.[7]

-

Termination and Product Isolation: After the designated time, the ethylene and hydrogen feeds are stopped, and the reactor is vented. The polymerization is quenched, for example, by the addition of acidified ethanol. The resulting polymer powder is then filtered, washed with ethanol, and dried in a vacuum oven at a moderate temperature (e.g., 85 °C).[7]

Relevance to Drug Development

While direct applications of this compound in final drug products are unlikely due to its reactivity, its role in organic synthesis makes it a potentially valuable tool in the synthesis of complex organic molecules, which are the cornerstone of drug discovery and development. Its utility in stereoselective aldol condensations and other carbon-carbon bond-forming reactions allows for the construction of chiral centers and complex carbon skeletons found in many bioactive natural products and pharmaceuticals.[8] The ability to control stereochemistry is paramount in drug development, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles.

The logical relationship of this compound's applications from basic catalysis to its potential impact on the synthesis of complex molecules is illustrated below.

References

- 1. Experimental and first-principles investigation on how support morphology determines the performance of the Ziegler-Natta catalyst during ethylene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1586-92-1 [amp.chemicalbook.com]

- 3. This compound Cas 1586-92-1 | Swasti Exports [swastiexports.com]

- 4. Sigma Aldrich this compound 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. China this compound,this compound Solution,this compound Hexane Manufacturer [jsmochem.com]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]

In-Depth Technical Guide to the Synthesis and Preparation of Diethylaluminum Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅), a versatile organoaluminum reagent with significant applications in organic synthesis and catalysis. The document details the primary synthetic routes, with a focus on the reaction of triethylaluminum (B1256330) with ethanol (B145695), and presents a thorough compilation of its physicochemical properties. In addition to detailed experimental protocols, this guide includes critical safety information and visualizations of the reaction mechanism and experimental workflow to ensure safe and efficient laboratory practices.

Introduction

This compound (DEALE) is an organoaluminum compound that serves as a valuable reagent and catalyst in a variety of chemical transformations. Its utility is particularly noted in Ziegler-Natta polymerization, where it acts as a co-catalyst.[1] Furthermore, it finds applications as a selective reducing agent and as a precursor for the synthesis of other organometallic compounds. A thorough understanding of its synthesis, handling, and properties is crucial for its effective and safe utilization in research and development, including in the pharmaceutical industry.

Physicochemical Properties

This compound is a colorless liquid under ambient conditions.[2] It is highly reactive and pyrophoric, igniting spontaneously upon contact with air.[2] It also reacts violently with water.[3] Therefore, all handling and storage must be conducted under an inert atmosphere (e.g., argon or nitrogen). It is soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅AlO | |

| Molecular Weight | 130.16 g/mol | |

| Appearance | Colorless liquid | [2] |

| Melting Point | 2.5–4.5 °C | [4] |

| Boiling Point | 108–109 °C at 10 mmHg | [4] |

| Density | 0.85 g/mL at 25 °C | |

| Vapor Pressure | 5 mmHg at 94 °C | |

| Solubility | Soluble in hydrocarbons and ether | [4] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the controlled alcoholysis of triethylaluminum with ethanol. This exothermic reaction proceeds with the evolution of ethane (B1197151) gas and requires careful temperature control and inert atmosphere techniques.

Reaction of Triethylaluminum with Ethanol

The reaction involves the protonation of one of the ethyl groups of triethylaluminum by the hydroxyl proton of ethanol, leading to the formation of this compound and ethane.

Overall Reaction: (C₂H₅)₃Al + C₂H₅OH → (C₂H₅)₂AlOC₂H₅ + C₂H₆

The reaction mechanism is believed to proceed through an SE2 (bimolecular electrophilic substitution) type mechanism, particularly in non-coordinating solvents.[5] The alcohol coordinates to the Lewis acidic aluminum center, followed by the transfer of the acidic proton to one of the ethyl groups, which then departs as ethane.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis from Triethylaluminum and Ethanol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques. Triethylaluminum is extremely pyrophoric and reacts violently with water and air. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Reagents and Materials:

-

Triethylaluminum (TEA)

-

Absolute ethanol (anhydrous)

-

Anhydrous hexane (B92381) or toluene (B28343) (solvent)

-

Schlenk flask equipped with a magnetic stir bar, dropping funnel, and condenser

-

Inert gas supply (argon or nitrogen)

-

Dry ice/acetone bath

Procedure:

-

Setup: Assemble the Schlenk flask with the dropping funnel and condenser under a positive pressure of inert gas. Ensure all glassware is thoroughly dried.

-

Reaction Mixture: In the Schlenk flask, dissolve a known quantity of triethylaluminum in anhydrous hexane or toluene. Cool the solution to 0 °C using an ice bath.

-

Addition of Ethanol: Slowly add a stoichiometric amount (1 molar equivalent) of absolute ethanol dropwise from the dropping funnel to the stirred solution of triethylaluminum. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic and will evolve ethane gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion. The evolution of ethane gas should cease.

-

Purification: The solvent can be removed under reduced pressure to yield this compound as a colorless liquid. For higher purity, fractional distillation under reduced pressure can be performed.

Table 2: Example Reagent Quantities and Theoretical Yield

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| Triethylaluminum | 114.16 | 0.1 | 11.42 g (13.4 mL) |

| Absolute Ethanol | 46.07 | 0.1 | 4.61 g (5.8 mL) |

| Product | |||

| This compound | 130.16 | 0.1 (theoretical) | 13.02 g (theoretical) |

Note: Actual yields may vary depending on the purity of reagents and the efficiency of the experimental setup. A typical yield for this reaction is high, often exceeding 90%.

Alternative Synthesis Method: From Aluminum Metal

An alternative, though less common, method for producing aluminum alkoxides involves the direct reaction of aluminum metal with an alcohol. This method is typically used for the synthesis of aluminum triethoxide but can be adapted. The reaction requires activation of the aluminum surface, often with a catalyst such as mercuric chloride and iodine.[6][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1586-92-1 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. akjournals.com [akjournals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN100338003C - Method for synthesizing aluminium ethylate - Google Patents [patents.google.com]

Diethylaluminum ethoxide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethylaluminum ethoxide, a versatile organoaluminum compound. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in catalysis and organic synthesis, with a focus on its role in Ziegler-Natta polymerization.

Core Chemical and Physical Properties

This compound, a colorless liquid at room temperature, is a reactive organometallic reagent. Below is a summary of its key quantitative data.

| Property | Value | References |

| Molecular Formula | C6H15AlO / (C2H5)2AlOC2H5 | [1][2][3][4] |

| Molecular Weight | 130.16 g/mol | [1][5][6] |

| Molar Mass | 130.17 g/mol | [2][4] |

| Density | 0.851 g/mL at 25 °C | [4][5] |

| Melting Point | 2.5-4.5 °C | [4][5] |

| Boiling Point | 108-109 °C at 10 mmHg | [5] |

| Vapor Pressure | 5 mmHg at 94 °C | [5] |

| CAS Number | 1586-92-1 | [2][5] |

| EC Number | 216-447-1 | [5] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aluminum with ethanol (B145695) in the presence of a catalyst. The following protocol is adapted from established synthetic methods.

Experimental Protocol: Synthesis from Aluminum, Ethanol, and Aluminum Trichloride (B1173362)

Materials:

-

Aluminum chips (waste aluminum foil scraps with high aluminum content can be used)

-

Anhydrous ethanol

-

Anhydrous aluminum trichloride (catalyst)

-

Ethyl acetate (B1210297) (solvent)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard reflux apparatus (e.g., a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel)

Procedure:

-

Apparatus Setup: Assemble the reflux apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive reagents.

-

Initial Charge: To the reaction flask, add aluminum chips, anhydrous aluminum trichloride, and a portion of the ethyl acetate.

-

Activation: Heat the mixture to reflux with stirring for approximately 30-60 minutes to activate the aluminum surface.

-

Reactant Addition: Prepare a solution of anhydrous ethanol in the remaining ethyl acetate. Slowly add this solution dropwise to the refluxing mixture in the reaction flask over a period of 2-8 hours.

-

Reaction: Maintain the reaction at reflux for an additional 2-10 hours after the addition is complete to ensure maximum conversion.

-

Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The resulting product is a solution of this compound in ethyl acetate. The concentration can be determined by analytical methods.

Characterization of this compound

The purity and structure of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR).

-

Dry, deuterated solvent (e.g., benzene-d6 (B120219) or toluene-d8) for sample preparation under an inert atmosphere.

Sample Preparation:

-

Due to its pyrophoric nature, all sample manipulations must be carried out in a glovebox or using Schlenk line techniques.

-

Dissolve a small amount of the this compound solution in the deuterated solvent in an NMR tube fitted with a sealed cap.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

A quartet corresponding to the methylene (B1212753) protons (-OCH2CH3) of the ethoxide group.

-

A triplet corresponding to the methyl protons (-OCH2CH3) of the ethoxide group.

-

A quartet corresponding to the methylene protons (-AlCH2CH3) of the ethyl groups attached to aluminum.

-

A triplet corresponding to the methyl protons (-AlCH2CH3) of the ethyl groups attached to aluminum.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

A signal for the methylene carbon (-OCH2CH3) of the ethoxide group.

-

A signal for the methyl carbon (-OCH2CH3) of the ethoxide group.

-

A signal for the methylene carbons (-AlCH2CH3) of the ethyl groups attached to aluminum.

-

A signal for the methyl carbons (-AlCH2CH3) of the ethyl groups attached to aluminum.

-

Applications in Catalysis: Ziegler-Natta Polymerization

This compound, like other organoaluminum compounds, serves as a crucial co-catalyst in Ziegler-Natta polymerization for the production of polyolefins. Its primary roles are to activate the transition metal catalyst and to act as a chain transfer agent.

Ziegler-Natta Polymerization Workflow

Caption: Workflow of Ziegler-Natta polymerization.

Mechanism of Action in Ziegler-Natta Catalysis

-

Catalyst Activation: this compound reacts with the transition metal halide (e.g., titanium tetrachloride) to form an active catalytic species. This involves the alkylation of the transition metal center and the formation of a complex.

-

Monomer Coordination: The olefin monomer coordinates to the vacant orbital of the activated transition metal center.

-

Chain Initiation and Propagation: The coordinated monomer inserts into the metal-alkyl bond, initiating the polymer chain. Subsequent monomer units continuously insert into the growing polymer chain.

-

Chain Termination: The polymer chain can be terminated through various mechanisms, including beta-hydride elimination or reaction with a chain transfer agent, which can be the this compound itself.

References

A Comprehensive Technical Guide to the Solubility of Diethylaluminum Ethoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the solubility characteristics of diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅), a versatile organoaluminum reagent frequently employed in organic synthesis and polymerization catalysis. Understanding its solubility is paramount for safe handling, effective reaction design, and process optimization. This document provides a consolidated overview of its solubility in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of this compound. As a nonpolar organometallic compound, it exhibits favorable interactions with nonpolar and weakly polar organic solvents. Its solubility is primarily influenced by the solvent's dielectric constant, molecular structure, and the potential for solute-solvent interactions. This compound's reactivity with protic solvents, such as water and alcohols, precludes its use with these media, often resulting in violent reactions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively documented in publicly available literature. However, its commercial availability as stable solutions provides valuable insight into its significant solubility in certain hydrocarbons.

| Solvent | Formula | Type | Reported Concentration | Temperature (°C) | Notes |

| Hexane (B92381) | C₆H₁₄ | Aliphatic Hydrocarbon | 25% w/w[1] | Not Specified | Commercially available as a solution, indicating high solubility. |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | 25 wt% | Not Specified | Commercially available as a solution, indicating high solubility. |

| Hydrocarbons | Various | Various | Soluble[1][2][3][4][5] | Not Specified | General literature statements indicate good solubility. |

| Ether | (C₂H₅)₂O | Ether | Soluble[1][2][3][4][5] | Not Specified | General literature statements indicate good solubility. |

It is crucial to note that while these commercial preparations confirm high solubility, the maximum solubility limits at various temperatures are not explicitly stated. For precise experimental work, it is recommended that solubility be determined empirically under the specific conditions of the intended application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This procedure should be performed by trained personnel in a controlled laboratory environment, adhering to all safety precautions for handling pyrophoric reagents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., hexane, toluene)

-

Schlenk line or glovebox for inert atmosphere handling

-

Temperature-controlled bath

-

Magnetic stirrer and stir bars

-

Gastight syringes

-

Anhydrous filtration apparatus (e.g., cannula with filter)

-

Analytical balance

-

Volumetric glassware

Methodology:

-

Preparation of a Saturated Solution: a. Under an inert atmosphere (e.g., argon or nitrogen), add a known volume of the desired organic solvent to a Schlenk flask equipped with a magnetic stir bar. b. Place the flask in a temperature-controlled bath set to the desired experimental temperature. c. While stirring, slowly add known masses of this compound to the solvent until a persistent excess of the undissolved reagent is observed. d. Allow the mixture to stir at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Analysis: a. Once equilibrium is established, cease stirring and allow the excess solid to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gastight syringe. The use of a cannula with a filter is recommended to avoid transferring any solid particles. c. Determine the mass of the withdrawn sample. d. Carefully quench the sample in a controlled manner (e.g., by slow addition to a suitable protic solvent like isopropanol) to safely handle the reactive material. e. After quenching, evaporate the solvent under reduced pressure to obtain the mass of the non-volatile residue derived from this compound. Alternatively, quantitative analysis techniques such as ICP-AES (Inductively Coupled Plasma - Atomic Emission Spectrometry) can be used to determine the aluminum concentration, from which the concentration of this compound can be calculated.

-

Calculation of Solubility: a. Calculate the mass of this compound in the withdrawn sample. b. Calculate the mass of the solvent in the withdrawn sample. c. Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of an air- and moisture-sensitive compound like this compound.

Caption: Workflow for Solubility Determination.

Signaling Pathway and Logical Relationships

While there isn't a biological "signaling pathway" for a simple chemical like this compound, we can represent the logical relationship between its properties and its solubility behavior.

Caption: Factors Influencing Solubility.

Conclusion

This compound is a valuable reagent with high solubility in common nonpolar organic solvents such as hexane and toluene. While extensive quantitative data is scarce, its commercial availability in solution form attests to its miscibility. For applications requiring precise solubility values, empirical determination following a rigorous experimental protocol under inert conditions is essential. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this important organoaluminum compound.

References

- 1. This compound, 25% w/w in hexane, Thermo Scientific 50g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound [chembk.com]

- 3. This compound | 1586-92-1 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

High-Purity Diethylaluminum Ethoxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethylaluminum ethoxide (DEALE), with the chemical formula (C₂H₅)₂AlOC₂H₅, is a versatile organoaluminum reagent that has garnered significant interest in various fields of chemical synthesis, from polymer manufacturing to the nuanced world of pharmaceutical development. Its utility as a catalyst, cocatalyst, and stereoselective reagent makes it a valuable tool for researchers and scientists. This in-depth technical guide provides a comprehensive overview of high-purity this compound, focusing on its commercial availability, quality specifications, and practical applications with detailed experimental insights.

Commercial Suppliers and Specifications

A range of chemical suppliers offer this compound in various purity grades to cater to diverse research and industrial needs. High-purity grades are particularly crucial for applications in pharmaceutical synthesis where stringent quality control is paramount. Below is a summary of commercially available high-purity this compound.

| Supplier | Purity/Grade | Available Forms | Key Specifications |

| American Elements | Up to 99.999% (5N) | Neat liquid, Solutions | Available in various concentrations and solvents.[1] |

| Sigma-Aldrich | 97% | Neat liquid, Sure/Pac™ cylinder | Density: 0.85 g/mL at 25 °C.[2][3] |

| Nouryon | - | - | Marketed as DEAL-E, primarily as a co-catalyst for olefin polymerization.[4] |

| Fisher Scientific | - | Solution | Part of the MilliporeSigma Sigma Organics product line.[5] |

| Jiangsu MO opto-electronic material Co., Ltd. | - | Solution in hexane | Offered as a catalyst for polyolefin/synthetic rubber and pharmaceutical industries.[6] |

Note: Purity levels and specifications can vary by batch and supplier. It is essential to consult the supplier's certificate of analysis (CoA) for detailed information.

Quality Control and Analytical Methods

Ensuring the purity and integrity of this compound is critical for reproducible and reliable experimental outcomes. Due to its reactive nature, specialized analytical techniques are employed for its characterization.

1. Titration Methods:

-

Iodometric Titration: A rapid and accurate method for determining the concentration of organoaluminum compounds in hydrocarbon solutions. This technique is based on the reaction of the alkyl groups with iodine.

-

Conductometric and Potentiometric Titration: These methods are also employed for the quantitative analysis of organoaluminum compounds.

2. Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of this compound. The spectra provide information on the ethyl and ethoxide groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and confirm the absence of impurities such as alcohols or water.

3. Chromatographic Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be utilized to analyze for volatile impurities and decomposition products.

A typical quality control workflow for this compound would involve a combination of these techniques to ensure the material meets the required specifications for demanding applications.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound 97 1586-92-1 [sigmaaldrich.com]

- 3. 二乙氧基乙基铝 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. DEAL-E this compound ᵃ [nouryon.com]

- 5. Sigma Aldrich this compound 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. CN103332719A - Production method of high-purity aluminium hydroxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety of Diethylaluminum Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data sheet (SDS) information for diethylaluminum ethoxide. The following sections detail its hazards, safe handling procedures, and emergency response protocols to ensure its responsible use in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound, with the chemical formula (C₂H₅)₂AlOC₂H₅, is an organoaluminum compound.[1] It is primarily used as a co-catalyst in the polymerization of olefins.[2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅AlO | [1][3] |

| Molar Mass | 130.16 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][5] |

| Density | 0.85 - 0.870 g/mL at 20-25°C | [1][3][4] |

| Melting Point | 2.5-4.5 °C | [3][4][6] |

| Boiling Point | 108-109 °C at 10 mmHg | [3][4][6] |

| Vapor Pressure | 5 mmHg at 94 °C | [4] |

| Flash Point | 4 °C (39.2 °F) | [7] |

| Solubility | Soluble in hydrocarbons and ether. | [3][5][6] |

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant risks if not handled properly. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air, especially in pure form or in solutions with concentrations greater than 20%.[5] It also reacts violently with water, releasing flammable gases.[5]

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category | Hazard Statement |

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air.[5][8] |

| Substances which in contact with water emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously.[5][8] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[5][8][9] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[8][9] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[8][9] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[8][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[8][9] |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects. |

Safe Handling and Storage Protocols

Due to its pyrophoric and water-reactive nature, strict protocols must be followed when handling and storing this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Handle under an inert atmosphere of argon or nitrogen.[6]

-

Use personal protective equipment (PPE) including flame-retardant gloves, lab coat, and chemical safety goggles.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

-

Never allow the chemical to come into contact with water or moist air.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[5][7]

-

Store in a flammables-area and a water-free area.[7]

-

Ensure that eyewash stations and safety showers are readily accessible near the workstation.[9]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

| Exposure | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Immerse the affected area in cool water or wrap with wet bandages. Seek immediate medical attention.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, dry sand, or alcohol-resistant foam.[7][9]

-

Unsuitable Extinguishing Media: Do NOT use water directly on the fire, as it will react violently.[5][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

-

Evacuate personnel to a safe area and ensure adequate ventilation.

-

Remove all sources of ignition.[9]

-

Use spark-proof tools and explosion-proof equipment.[9]

-

Contain the spill with inert absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials.

-

Collect the absorbed material into a suitable, closed container for disposal.[9]

-

Do not allow the spill to enter drains or surface water.[9]

The following workflow diagram illustrates the logical steps for responding to an accidental spill of this compound.

Caption: A flowchart outlining the key steps for a safe and effective response to a this compound spill.

Toxicological and Ecotoxicological Information

The toxicological properties of this compound have not been fully investigated.[7] However, available data indicates that it can cause severe health effects.

Toxicity Data Summary:

| Effect | Observation |

| Skin Corrosion/Irritation | Causes severe skin burns.[9] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[9] |

| Aspiration Hazard | May be fatal if swallowed and enters airways.[9] |

| Reproductive Toxicity | Suspected of damaging fertility.[9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation, drowsiness, or dizziness. Affects the respiratory system and central nervous system.[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the central nervous system and peripheral nervous system through prolonged or repeated exposure.[9] |

Ecotoxicity: The product is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9] It should not be released into surface water or sanitary sewer systems.[9]

Experimental Protocols: Detailed experimental protocols for the toxicological and ecotoxicological studies are not provided in standard Safety Data Sheets. The information presented is a summary of the results from studies such as in vitro mammalian cell gene mutation tests and Ames tests, which were reported as negative. The handling and storage procedures outlined in this guide should be considered the primary experimental protocol for the safe use of this substance.

Disposal Considerations

Waste material should be treated as hazardous waste. Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not dispose of the material into the environment. Contaminated packaging should be disposed of as unused product.

References

- 1. redwop.net [redwop.net]

- 2. DEAL-E this compound ᵃ [nouryon.com]

- 3. chembk.com [chembk.com]

- 4. This compound 97 1586-92-1 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1586-92-1 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Diethylaluminum Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of diethylaluminum ethoxide ((C₂H₅)₂AlOC₂H₅). This compound is a pyrophoric organoaluminum compound utilized in various chemical syntheses, including as a co-catalyst in olefin polymerization. A thorough understanding of its thermal behavior is paramount for safe handling, process optimization, and ensuring product purity. This document consolidates available data on its physical properties, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis, with a strong emphasis on the specialized handling required for such a reactive material.

Introduction

This compound is a colorless liquid that is highly reactive, igniting spontaneously upon exposure to air and reacting violently with water.[1] Its utility in chemical processes is often linked to its thermal behavior. The controlled decomposition of this compound can be harnessed, for instance, in the deposition of aluminum oxide thin films.[2] Conversely, uncontrolled thermal decomposition can lead to hazardous situations and product contamination. This guide aims to provide researchers and professionals with the critical information needed to safely handle and utilize this compound in thermally sensitive applications.

Physicochemical and Thermal Properties

A summary of the known physical and thermal properties of this compound is presented in Table 1. It is important to note that while some physical constants are readily available, specific quantitative data on its thermal decomposition, such as onset temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), are not widely published in readily accessible literature. The data for related compounds, such as triethylaluminum, suggest a decomposition temperature starting around 120°C.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | (C₂H₅)₂AlOC₂H₅ | [3] |

| Molecular Weight | 130.16 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 2.5 - 4.5 °C | [3] |

| Boiling Point | 108-109 °C at 10 mmHg | [3] |

| Density | 0.862 g/mL at 25 °C | [3] |

| Solubility | Soluble in hydrocarbons and ether | [1] |

| Vapor Pressure | 5 mmHg at 94 °C | [3] |

Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through pathways common to organoaluminum compounds, particularly those with alkyl groups possessing β-hydrogens. The most likely primary decomposition mechanism is β-hydride elimination.[4][5]

Proposed Decomposition Mechanism

The β-hydride elimination pathway involves the transfer of a hydrogen atom from the β-carbon of an ethyl group to the aluminum center, leading to the formation of ethylene (B1197577) and a diethylaluminum hydride intermediate. This intermediate can further decompose. A plausible overall decomposition scheme is the production of ethylene, ethane, and aluminum oxide. The presence of the ethoxide group likely influences the final solid-state product, favoring the formation of alumina (B75360).

A simplified logical flow of the proposed decomposition is illustrated in the following diagram:

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

The pyrophoric nature of this compound necessitates specialized handling procedures for all experimental work, including thermal analysis. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, this technique can determine the onset of decomposition and the mass of the final solid residue.

Methodology:

-

Sample Preparation (Inert Atmosphere): Inside a glovebox, carefully load a small, accurately weighed sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or alumina TGA pan.

-

Instrument Setup:

-

Place the sealed pan in the TGA autosampler or manually load it onto the balance mechanism under a purge of high-purity inert gas.

-

Use a high-purity inert purge gas (e.g., argon or nitrogen) at a flow rate of 50-100 mL/min to maintain an inert environment and to carry away decomposition products.[8]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30°C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve will show a mass loss step corresponding to the volatilization of decomposition products. The onset temperature of this mass loss is the decomposition temperature. The final residual mass can be used to identify the stoichiometry of the solid product (e.g., Al₂O₃).

The following diagram illustrates a general workflow for TGA of an air-sensitive sample:

Caption: Experimental workflow for TGA of an air-sensitive compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Methodology:

-

Sample Preparation (Inert Atmosphere): Similar to TGA, prepare a small, accurately weighed sample (1-5 mg) in a hermetically sealed aluminum pan inside a glovebox. An empty, hermetically sealed pan should be used as a reference.[9][10]

-

Instrument Setup: Place the sample and reference pans in the DSC cell under a continuous purge of high-purity inert gas.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -20°C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events. The onset temperature and the area of the decomposition peak provide information about the decomposition temperature and the enthalpy of decomposition, respectively.[11]

Evolved Gas Analysis (EGA) using TGA-MS or Pyrolysis-GC-MS

To identify the gaseous decomposition products, TGA can be coupled with mass spectrometry (TGA-MS), or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be employed.

Methodology (TGA-MS):

-

Perform a TGA experiment as described in section 4.1.

-

The outlet gas from the TGA is transferred via a heated transfer line to the inlet of a mass spectrometer.[12]

-

The mass spectrometer continuously analyzes the evolved gases, providing mass spectra of the decomposition products as a function of temperature.

Methodology (Pyrolysis-GC-MS):

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The volatile decomposition products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification.[13][14]

This diagram illustrates the logical connection of a combined thermal analysis and evolved gas analysis setup:

Caption: Logical diagram of a TGA-MS experimental setup.

Safety and Handling

This compound is a pyrophoric material and must be handled with extreme caution.[1]

-

Inert Atmosphere: Always handle in a glovebox or under an inert atmosphere (argon or nitrogen).

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

-

Quenching: Spills and residual amounts must be quenched carefully. A common procedure involves slow addition of a high-boiling point alcohol (e.g., isopropanol) under an inert atmosphere, followed by a more reactive alcohol (e.g., ethanol (B145695) or methanol), and finally, very slow, dropwise addition of water.

-

Fire Safety: A Class D fire extinguisher for combustible metals should be readily available. Do not use water or carbon dioxide extinguishers.

Conclusion

While specific, quantitative thermal analysis data for this compound is not extensively available in the public domain, this guide provides a framework for understanding its likely thermal behavior based on the chemistry of related organoaluminum compounds. The primary decomposition pathway is expected to be β-hydride elimination, yielding ethylene and ultimately aluminum oxide. The experimental protocols detailed herein, with a stringent emphasis on safety and inert atmosphere techniques, provide a roadmap for researchers to conduct their own thermal analysis of this highly reactive and industrially relevant compound. Further research is needed to populate the literature with precise TGA/DSC data and a definitive analysis of its decomposition products under various conditions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound 97 1586-92-1 [sigmaaldrich.com]

- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. ehs.utexas.edu [ehs.utexas.edu]

- 8. etamu.edu [etamu.edu]

- 9. Differential Scanning Calorimetry Analysis [intertek.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. torontech.com [torontech.com]

- 12. eag.com [eag.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Spectroscopic Analysis of Diethylaluminum Ethoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the available spectroscopic data for diethylaluminum ethoxide, a reactive organoaluminum compound. Due to the air- and moisture-sensitive nature of this compound, obtaining and interpreting spectroscopic data requires specialized handling techniques. While extensive, quantitative, publicly available datasets for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound are limited, this guide provides an overview of the expected spectroscopic characteristics and detailed experimental protocols for the safe handling and analysis of such pyrophoric materials.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe handling and design of experimental procedures.

| Property | Value |

| Molecular Formula | C₆H₁₅AlO |

| Molecular Weight | 130.16 g/mol |

| Appearance | Colorless liquid |

| Density | 0.862 g/mL at 25 °C |

| Melting Point | 2.5-4.5 °C |

| Boiling Point | 108-109 °C at 10 mmHg |

| Solubility | Soluble in hydrocarbons and ether |

Spectroscopic Data (NMR & IR)

However, based on the molecular structure, the expected spectral features can be predicted:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl groups (-CH₂- and -CH₃). The protons of the ethyl groups directly bonded to the aluminum atom would likely exhibit different chemical shifts and possibly broader signals compared to the ethoxide group due to the influence of the quadrupolar aluminum nucleus.

-

¹³C NMR: The spectrum would show distinct signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons of the ethyl and ethoxide groups.

-

IR Spectroscopy: The IR spectrum would be characterized by strong C-H stretching and bending vibrations from the ethyl groups. Additionally, characteristic C-O and Al-O stretching frequencies would be present, providing information about the bonding between the aluminum and the ethoxide ligand.

Experimental Protocols

The pyrophoric and air-sensitive nature of this compound necessitates the use of specialized techniques for sample preparation and spectroscopic measurements.

General Handling and Safety Precautions

-

All manipulations of this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

-

The compound is spontaneously flammable in air and reacts violently with water. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.

-

Ensure that a suitable fire extinguisher (e.g., Class D for combustible metals) is readily accessible.

NMR Sample Preparation

The following protocol outlines the preparation of an NMR sample of an air-sensitive compound like this compound using a Schlenk line.

Caption: Workflow for preparing an NMR sample of an air-sensitive compound.

IR Sample Preparation